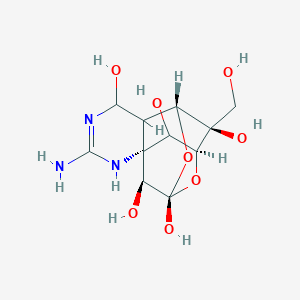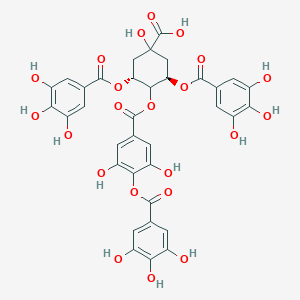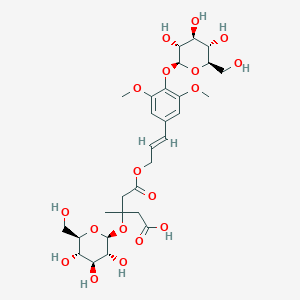![molecular formula C9H10O2 B220269 1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one CAS No. 113781-13-8](/img/structure/B220269.png)
1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one, commonly known as 2-Oxepanone, is a cyclic organic compound with the molecular formula C5H6O3. It is a colorless liquid with a distinct odor and is widely used in various scientific research applications.
作用機序
The mechanism of action of 2-Oxepanone is not well understood. However, studies have shown that it can undergo ring-opening polymerization to form linear polymers, which can be used in various applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Oxepanone. However, studies have shown that it is biodegradable and biocompatible, making it suitable for use in various medical applications.
実験室実験の利点と制限
One of the main advantages of 2-Oxepanone is its biodegradability and biocompatibility, which makes it suitable for use in various medical applications. It is also easy to synthesize using the ring-opening polymerization of lactide. However, one of the limitations of 2-Oxepanone is its low solubility in water, which can affect its use in certain applications.
将来の方向性
There are several future directions related to 2-Oxepanone, including the development of new synthesis methods, the exploration of its potential use in drug delivery systems, and the investigation of its mechanism of action. Additionally, further studies are needed to understand the biochemical and physiological effects of 2-Oxepanone and its potential use in various medical applications.
Conclusion:
In conclusion, 2-Oxepanone is a cyclic organic compound with various scientific research applications, including the synthesis of biodegradable polymers, the production of biocompatible materials, and the development of drug delivery systems. It is easy to synthesize using the ring-opening polymerization of lactide and has several advantages, including biodegradability and biocompatibility. However, further studies are needed to understand its mechanism of action and potential use in various medical applications.
合成法
2-Oxepanone can be synthesized using different methods, including the ring-opening polymerization of lactide, the reaction of ethylene oxide with carbon dioxide, and the reaction of glycolic acid with formaldehyde. The ring-opening polymerization of lactide is the most commonly used method to synthesize 2-Oxepanone. This method involves the polymerization of lactide, which is a cyclic diester of lactic acid, in the presence of a catalyst, such as stannous octoate. The resulting polymer is then hydrolyzed to obtain 2-Oxepanone.
科学的研究の応用
2-Oxepanone has various scientific research applications, including the synthesis of biodegradable polymers, the production of biocompatible materials, and the development of drug delivery systems. It is also used in the synthesis of polyesters, which are widely used in the production of packaging materials, textiles, and adhesives.
特性
CAS番号 |
113781-13-8 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
144.12 g/mol |
IUPAC名 |
1-hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C6H8O4/c7-5-6(8)1-4(2-9-5)10-3-6/h4,8H,1-3H2 |
InChIキー |
UQAWOOIZSRDPLA-UHFFFAOYSA-N |
SMILES |
C1C2COC(=O)C1(CO2)O |
正規SMILES |
C1C2COC(=O)C1(CO2)O |
同義語 |
3,6-Dioxabicyclo3.2.1octan-2-one, 1-hydroxy-, (1R)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)
![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)





